molecular formula C9H10N2O5 B3276066 2-Propenamide, N-[2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl]- CAS No. 63406-05-3

2-Propenamide, N-[2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl]-

Cat. No.: B3276066
CAS No.: 63406-05-3
M. Wt: 226.19 g/mol
InChI Key: DXCRRFIMJGSOTG-UHFFFAOYSA-N
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Description

This compound is structurally characterized by:

  • A reactive acrylamide backbone enabling polymerization or conjugation.
  • An NHS ester group (2,5-dioxopyrrolidinyl), a well-known activating moiety for primary amines in bioconjugation chemistry.
  • A short ethylene glycol-like spacer (oxoethyl chain) enhancing solubility and steric flexibility.

The NHS ester group facilitates covalent bonding with amine-containing biomolecules (e.g., proteins, peptides), making it valuable in drug delivery systems, polymer synthesis, and diagnostic probes. Its acrylamide core also allows participation in radical polymerization, forming hydrogels or functionalized polymers .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(prop-2-enoylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O5/c1-2-6(12)10-5-9(15)16-11-7(13)3-4-8(11)14/h2H,1,3-5H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCRRFIMJGSOTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40728958
Record name 2,5-Dioxopyrrolidin-1-yl N-acryloylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63406-05-3
Record name 2,5-Dioxopyrrolidin-1-yl N-acryloylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Propenamide, N-[2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl]- (CAS Number: 63406-05-3) is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-Propenamide, N-[2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl]- is C9H10N2O5, with a molecular weight of approximately 226.186 g/mol. The compound features a pyrrolidine ring which is known for its role in various biological activities.

Research indicates that compounds similar to 2-Propenamide can inhibit specific enzymatic pathways. For instance, modifications to the structure have been shown to enhance the inhibition of autotaxin, an enzyme involved in the production of lysophosphatidic acid (LPA), which plays a significant role in various pathological conditions including pulmonary fibrosis and cancer progression .

Pharmacological Effects

  • Antifibrotic Activity : In vivo studies have demonstrated that related compounds can significantly reduce LPA levels in plasma and exhibit efficacy in models of pulmonary fibrosis. This suggests that 2-Propenamide may possess similar antifibrotic properties .
  • Anti-inflammatory Effects : The inhibition of autotaxin may also lead to reduced inflammation, making it a candidate for treating inflammatory diseases.
  • Cytotoxicity : Preliminary studies indicate potential cytotoxic effects against certain cancer cell lines, although further research is necessary to elucidate these effects fully.

Case Studies

Several studies have investigated the biological activity of compounds structurally related to 2-Propenamide:

  • Study on Pulmonary Fibrosis : A study published in PubMed evaluated a compound closely related to 2-Propenamide in a bleomycin-induced pulmonary fibrosis model. The results showed a reduction in extracellular matrix deposition and improvement in lung function metrics .
  • In Vitro Cytotoxicity Testing : Another study assessed the cytotoxic effects of similar compounds on various cancer cell lines, revealing IC50 values that indicate significant activity against specific types of cancer cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntifibroticReduced LPA levels
Anti-inflammatoryDecreased inflammatory markers
CytotoxicitySignificant activity against cancer cells

Table 2: Structural Modifications and Their Effects

Compound ModificationEffect on Biological Activity
Inhibition of autotaxinReduced fibrosis and inflammation
Alteration in pyrrolidine structureEnhanced cytotoxicity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Reactivity

The compound’s closest analogs share the NHS ester or acrylamide moieties but differ in spacer length, substituents, or additional functional groups. Key comparisons include:

Compound Key Features Applications Evidence Source
N-[2-[2-[3-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-3-oxopropoxy]ethoxy]ethyl]-hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide Extended PEG-like spacer; biotin (thienoimidazole) group Biotinylation reagents, affinity chromatography
2-Butenedioic acid (2Z)-, bis(2-ethylhexyl) ester, polymer with chloroethene and α-fluoro-ω-[2-[(1-oxo-2-propenyl)oxy]ethyl]poly(difluoromethylene) Fluorinated polyacrylamide backbone; hydrophobic ester groups Surfactants, coatings, fluoropolymer additives
(S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide Complex peptidomimetic structure; tetrahydropyrimidinone group Pharmaceutical candidates (e.g., protease inhibitors)

Key Differences

Reactivity and Stability :

  • The target compound ’s short spacer (oxoethyl) enables rapid NHS-ester-mediated conjugation but may limit steric accessibility compared to the PEGylated analog in .
  • Fluorinated polymers (e.g., ) exhibit enhanced thermal/chemical stability due to C-F bonds but lack the NHS ester’s amine-targeting specificity.

Biomedical Utility :

  • The compound in integrates biotin for streptavidin binding, a feature absent in the target molecule.
  • Peptidomimetic analogs () prioritize enzyme inhibition via stereospecific interactions, contrasting with the target’s focus on covalent conjugation.

Synthetic Flexibility: The target compound’s acrylamide group supports radical polymerization, unlike the fluorinated polymers in , which require specialized fluoromonomer incorporation.

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize 2-Propenamide, N-[2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl]-?

Answer:
The synthesis typically involves multi-step organic reactions. Key steps include:

  • Coupling of pyrrolidinyl-dioxo groups : The 2,5-dioxo-pyrrolidinyl moiety is introduced via nucleophilic substitution or esterification reactions. For example, activating the hydroxyl group of the pyrrolidinone derivative with a carbonylating agent (e.g., oxalyl chloride) facilitates coupling with an ethylenediamine intermediate .
  • Acrylamide formation : The propenamide group is introduced through acylation of the amine intermediate using acryloyl chloride or via Michael addition to pre-functionalized acrylates .
  • Purification : Chromatographic techniques (e.g., silica gel column chromatography) and recrystallization are critical for isolating the pure compound. Reaction progress is monitored using TLC and confirmed via NMR .

Advanced: What mechanistic insights explain the reactivity of the acrylamide group in this compound under varying conditions?

Answer:
The acrylamide group exhibits dual reactivity:

  • Radical polymerization : Under UV light or initiators (e.g., AIBN), the double bond undergoes radical polymerization, forming cross-linked polymers. Kinetic studies suggest temperature and solvent polarity significantly influence reaction rates .
  • Michael addition : Nucleophiles (e.g., thiols, amines) attack the α,β-unsaturated carbonyl system. Density Functional Theory (DFT) calculations can predict regioselectivity, with the β-carbon being more electrophilic due to conjugation with the carbonyl group .
  • Hydrolysis : In acidic or basic conditions, the amide bond hydrolyzes to form carboxylic acid derivatives. Controlled hydrolysis studies (pH 7–9, 25–50°C) are essential for stability assessments in biological matrices .

Basic: Which analytical techniques are pivotal for characterizing this compound’s purity and structural integrity?

Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the presence of the pyrrolidinyl-dioxo group (δ ~2.5–3.5 ppm for pyrrolidinyl protons; δ ~170–175 ppm for carbonyl carbons) and acrylamide protons (δ ~5.5–6.5 ppm for vinyl protons) .
  • HPLC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) resolves impurities. High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]+^+ at m/z 297.12 for C12_{12}H16_{16}N2_2O5_5) .
  • FT-IR : Peaks at ~1650 cm1^{-1} (amide I) and ~1550 cm1^{-1} (amide II) confirm the acrylamide structure .

Advanced: How do structural modifications (e.g., substituent variations) impact the compound’s biological activity?

Answer:

  • Electron-withdrawing groups (EWGs) : Substitution on the pyrrolidinyl-dioxo moiety (e.g., nitro or fluorine) enhances electrophilicity, improving binding to cysteine residues in target enzymes. For example, fluorinated analogs show 3-fold higher inhibitory activity against serine proteases .
  • Steric effects : Bulky substituents on the ethyl spacer reduce conformational flexibility, affecting binding affinity. Molecular docking simulations (AutoDock Vina) correlate steric hindrance with reduced IC50_{50} values in kinase assays .
  • Solubility modulation : Hydrophilic groups (e.g., hydroxyls) on the acrylamide chain improve aqueous solubility but may reduce membrane permeability, as shown in parallel artificial membrane permeability assays (PAMPA) .

Advanced: How can researchers resolve contradictions in reported reaction yields or biological activity data?

Answer:

  • Reproducibility protocols : Standardize reaction conditions (solvent purity, inert atmosphere, precise temperature control) to minimize variability. For instance, anhydrous DMF vs. technical-grade DMF can alter yields by >20% .
  • Data normalization : Normalize biological activity data to cell viability assays (e.g., MTT) to account for cytotoxicity. Conflicting IC50_{50} values in cancer cell lines may arise from differential expression of target proteins .
  • Cross-validation : Use orthogonal analytical methods (e.g., LC-MS + 1^1H NMR) to confirm compound identity in cases of disputed purity .

Basic: What are the key considerations for designing stability studies of this compound in solution?

Answer:

  • pH dependence : Conduct accelerated degradation studies at pH 3–10 (buffers: citrate, phosphate, carbonate) to identify hydrolysis-prone conditions. LC-MS monitors degradation products (e.g., carboxylic acid derivatives) .
  • Temperature effects : Arrhenius plots (k vs. 1/T) derived from stability data at 4°C, 25°C, and 40°C predict shelf-life under storage conditions .
  • Light sensitivity : UV-Vis spectroscopy tracks photodegradation (λ = 254 nm exposure), requiring amber vials for light-sensitive samples .

Advanced: What computational tools are effective for predicting this compound’s pharmacokinetic properties?

Answer:

  • ADMET prediction : Software like SwissADME estimates bioavailability (%F = 65–80), blood-brain barrier penetration (logBB = -1.2), and CYP450 interactions .
  • Molecular dynamics (MD) simulations : GROMACS simulations reveal conformational stability in lipid bilayers, correlating with experimental permeability data .
  • QSAR modeling : Quantitative Structure-Activity Relationship models trained on pyrrolidinone derivatives predict logP (2.1 ± 0.3) and polar surface area (85 Ų) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propenamide, N-[2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl]-
Reactant of Route 2
Reactant of Route 2
2-Propenamide, N-[2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl]-

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